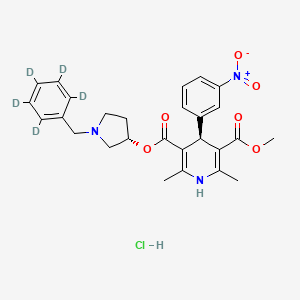

Barnidipine-d5 (hydrochloride)

Beschreibung

The Role of Deuterated Analogs as Internal Standards in Analytical Chemistry

In the realm of analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), achieving accurate and precise quantification is paramount. Deuterated analogs, such as Barnidipine-d5 (hydrochloride), play a crucial role as internal standards to ensure the reliability of these measurements. clearsynth.combiomol.com

An internal standard is a compound of known concentration that is added to a sample before analysis. aptochem.com It helps to correct for variations that can occur during sample preparation, injection, and ionization within the mass spectrometer. aptochem.comscispace.com Deuterated compounds are considered the gold standard for this purpose for several reasons:

Co-elution: A deuterated standard will have nearly identical chromatographic retention time to the unlabeled analyte, meaning they travel through the analytical column at the same rate. aptochem.com

Similar Ionization Efficiency: Both the labeled and unlabeled compounds exhibit similar behavior in the mass spectrometer's ion source, which helps to compensate for matrix effects—interference from other components in the sample. texilajournal.com

Distinct Mass-to-Charge Ratio: Despite their similarities, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification. aptochem.com

By comparing the detector response of the analyte to that of the known amount of the deuterated internal standard, researchers can accurately determine the concentration of the target compound in the sample. clearsynth.com This makes deuterated standards like Barnidipine-d5 essential for robust and high-throughput bioanalytical methods. aptochem.com

Overview of Barnidipine (B1667753) as a Pharmaceutical Reference Compound in Calcium Channel Antagonist Research

Barnidipine is a potent and long-acting dihydropyridine (B1217469) calcium channel blocker. nih.govnih.gov It functions by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure. drugbank.com As a member of the third generation of dihydropyridines, barnidipine exhibits high vascular selectivity. tandfonline.com

In pharmaceutical research, barnidipine serves as a crucial reference compound for the study of calcium channel antagonists. mdpi.com Its well-characterized pharmacological profile makes it a benchmark for comparing the efficacy and selectivity of new chemical entities. drugbank.com For instance, barnidipine has an IC50 value of 0.35 nM in potassium-induced tonic contraction of pig coronary artery, demonstrating its high potency. biomol.commedkoo.comcaymanchem.combertin-bioreagent.com

The development of Barnidipine-d5 (hydrochloride) as a stable isotope-labeled internal standard is a direct extension of barnidipine's importance as a reference drug. biomol.commedkoo.comcaymanchem.combertin-bioreagent.commedchemexpress.com It is specifically intended for the precise quantification of barnidipine in various samples using GC-MS or LC-MS. biomol.commedkoo.comcaymanchem.combertin-bioreagent.com This enables researchers to conduct detailed pharmacokinetic and metabolic studies, further elucidating the behavior of this important class of drugs.

Data Tables

Table 1: Properties of Barnidipine-d5 (hydrochloride)

| Property | Value | Source |

|---|---|---|

| Formal Name | (4S)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-methyl 5-[(3S)-1-((phenyl-d5)methyl)-3-pyrrolidinyl] ester, monohydrochloride | biomol.comcaymanchem.com |

| Molecular Formula | C₂₇H₂₄D₅N₃O₆ · HCl | biomol.comcaymanchem.com |

| Formula Weight | 533.0 | biomol.comcaymanchem.com |

| Purity | >99% deuterated forms (d1-d5) | biomol.comcaymanchem.com |

| Application | Internal standard for GC-MS or LC-MS quantification of barnidipine | biomol.commedkoo.comcaymanchem.combertin-bioreagent.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Amlodipine |

| Barnidipine |

| Barnidipine-d5 (hydrochloride) |

| Carbon-13 |

| Deuterium (B1214612) |

| Hydrochlorothiazide |

| Losartan |

| Nifedipine |

| Nitrogen-15 |

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C27H30ClN3O6 |

|---|---|

Molekulargewicht |

533.0 g/mol |

IUPAC-Name |

3-O-methyl 5-O-[(3S)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidin-3-yl] (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i4D,5D,6D,8D,9D; |

InChI-Schlüssel |

XEMPUKIZUCIZEY-MWQBNHTBSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CC[C@@H](C2)OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H].Cl |

Kanonische SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

Herkunft des Produkts |

United States |

Synthetic Strategies and Isotopic Characterization of Barnidipine D5 Hydrochloride

Deuteration Methodologies for Complex Pharmaceutical Molecules

The synthesis of deuterated organic compounds, particularly complex drug molecules, requires specialized methods to achieve high levels of deuterium (B1214612) incorporation at specific sites. d-nb.info A common and effective strategy is hydrogen isotope exchange (HIE), where hydrogen atoms are replaced with deuterium. snnu.edu.cn This can be achieved through various catalytic systems, often employing transition metals like iridium or palladium to facilitate the activation of C-H bonds. acs.orgsnnu.edu.cn For aromatic systems, methods have been developed for the ortho-deuteration of various functional groups. acs.org Another approach involves the use of deuterated reagents in multi-component reactions, allowing for the direct synthesis of deuterium-labeled products. beilstein-journals.org The choice of methodology depends on the target molecule's structure and the desired location of the deuterium labels. d-nb.info

Stereoselective Synthesis Approaches for Isotopic Incorporation

Achieving stereoselectivity during deuterium incorporation is a significant challenge in synthetic chemistry. nih.gov Biocatalysis has emerged as a powerful tool for this purpose, utilizing enzymes to catalyze reactions with high site- and stereoselectivity. nih.govacs.org For instance, certain enzymes can mediate the exchange of hydrogen for deuterium from D₂O at specific stereocenters. nih.gov Another approach involves using chiral auxiliaries or catalysts in traditional organic synthesis to control the stereochemical outcome of the deuteration step. acs.org These methods are crucial for producing enantiomerically pure deuterated compounds, which is often a requirement for pharmaceutical applications. The development of stereoselective protocols is essential for synthesizing complex molecules like Barnidipine-d5 with the correct spatial arrangement of atoms. acs.orguni-saarland.de

Site-Specific Deuteration in the Barnidipine (B1667753) Molecular Framework

The synthesis of Barnidipine-d5 (hydrochloride) necessitates the specific placement of five deuterium atoms onto the phenyl ring of the molecule. This targeted deuteration is crucial for its intended applications, such as serving as a stable isotope-labeled internal standard in analytical studies. medkoo.com

Deuteration of the Phenyl-d5 Moiety

The introduction of the phenyl-d5 group is a key step in the synthesis of Barnidipine-d5. This is typically achieved by utilizing a starting material that already contains the deuterated phenyl ring. For example, the synthesis could involve the use of (phenyl-d5)methylamine or a similar deuterated precursor which is then incorporated into the barnidipine structure. The chemical name for Barnidipine D5 is 3-Methyl 5-((S)-1-((phenyl-d5)methyl)pyrrolidin-3-yl) (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. synzeal.com The synthesis of the non-deuterated parent compound, barnidipine hydrochloride, involves several steps, including the reaction of key intermediates to form the dihydropyridine (B1217469) ring. google.comgoogle.comnih.govmdpi.com The synthesis of the deuterated analogue would follow a similar pathway, with the critical difference being the use of the deuterated phenyl-containing building block.

Analytical Assessment of Deuterium Incorporation and Purity

Following the synthesis of Barnidipine-d5 (hydrochloride), it is imperative to verify the successful incorporation of deuterium and to determine the isotopic purity of the final product. This is accomplished through a combination of advanced analytical techniques.

Mass Spectrometry for Isotopic Purity Verification

Mass spectrometry (MS) is a primary tool for confirming the presence and quantifying the level of deuterium in a molecule. nih.govresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between isotopologues, which are molecules that differ only in their isotopic composition. nih.govresearchgate.net By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, the increase in mass corresponding to the five deuterium atoms can be precisely measured. nih.gov Techniques such as electrospray ionization (ESI)-HRMS can be used to determine the isotopic purity by analyzing the relative abundance of the different isotopologue ions. nih.govresearchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) is also a robust method for assessing isotopologue impurities. acs.org

Table 1: Analytical Techniques for Isotopic Purity

| Technique | Application in Deuterated Compound Analysis |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Distinguishes between H/D isotopologues and provides accurate mass measurements to confirm deuteration. nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the deuterated compound from impurities and allows for quantification of isotopic purity. acs.org |

Spectroscopic Techniques for Structural Confirmation of Deuteration

While mass spectrometry confirms the mass change due to deuteration, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are essential for confirming the specific location of the deuterium atoms within the molecular structure. rsc.orgrsc.org

¹H NMR (Proton NMR) spectroscopy is used to observe the absence of signals at the positions where hydrogen has been replaced by deuterium. cdnsciencepub.comingentaconnect.com In the case of Barnidipine-d5, the signals corresponding to the protons on the phenyl ring would be absent or significantly diminished in the ¹H NMR spectrum.

²H NMR (Deuterium NMR) spectroscopy directly detects the deuterium nuclei, providing a definitive confirmation of their presence and location. sigmaaldrich.com The chemical shifts in the ²H NMR spectrum correspond to the positions of deuteration. ingentaconnect.com

Infrared (IR) spectroscopy can also provide evidence of deuteration, as the C-D bond stretching vibrations appear at a lower frequency compared to C-H bonds. osti.gov

Table 2: Spectroscopic Data for Deuteration Analysis

| Spectroscopic Method | Expected Observation for Barnidipine-d5 |

|---|---|

| ¹H NMR | Disappearance or significant reduction of signals corresponding to the phenyl protons. cdnsciencepub.com |

| ²H NMR | Appearance of signals in the aromatic region, confirming the presence of deuterium on the phenyl ring. sigmaaldrich.com |

Advanced Bioanalytical Methodologies Utilizing Barnidipine D5 Hydrochloride As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Bioanalysis

LC-MS/MS has emerged as the preferred technique for the bioanalysis of barnidipine (B1667753) due to its superior sensitivity and selectivity. capes.gov.brnih.gov This powerful analytical tool combines the separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry. The use of Barnidipine-d5 as an internal standard is integral to the robustness and accuracy of these methods. sciex.commedkoo.combertin-bioreagent.combiomol.com

Method Development for High Sensitivity and Specificity

Developing a highly sensitive and specific LC-MS/MS method for barnidipine quantification requires careful optimization of several parameters. The goal is to achieve a low limit of quantitation (LLOQ) to accurately measure the drug's concentration in plasma. sciex.comcapes.gov.br For instance, one method reported an LLOQ of 0.03 ng/mL, with a linear calibration range between 0.03 and 3.0 ng/mL. capes.gov.brnih.gov Another highly sensitive method achieved an even lower LLOQ of 5 pg/mL in human plasma, with a linear range extending from 5 to 8005.88 pg/mL. sciex.comlcms.cz A separate study demonstrated an LLOQ of 0.5 pg/mL. thermofisher.com

The specificity of the assay is ensured by the use of Selected Reaction Monitoring (SRM) in tandem mass spectrometry. capes.gov.brnih.govthermofisher.com This technique involves monitoring a specific precursor ion to product ion transition for both barnidipine and its deuterated internal standard, Barnidipine-d5. This minimizes interference from other components in the biological matrix. thermofisher.com The use of a stable isotope-labeled internal standard like Barnidipine-d5 is crucial, as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification. aptochem.comacanthusresearch.comkcasbio.com

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is essential to resolve barnidipine and its internal standard from endogenous plasma components, thereby reducing matrix effects and improving assay performance. thermofisher.com

The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for achieving good chromatographic resolution. Reversed-phase chromatography is commonly employed for the analysis of barnidipine.

Several column types have been successfully used, including:

Spherisorb S3ODS2 (100 mm × 2 mm I.D.) capes.gov.brnih.gov

Reverse phase C8 column (250 × 4.6mm × 5μ) saudijournals.com

Phenomenex Luna HILIC (150mm * 4.6mm, 3.0 µm) sciex.com

Thermo Scientific Syncronis C18 UHPLC column (3 x 100 mm, 5 µ) thermofisher.com

Sulpecosil LC-ABZ+Plus C18 oup.com

The mobile phase composition is carefully optimized to achieve the desired retention time and peak shape. Common mobile phases consist of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. For example, a mobile phase of methanol and water (80:20 v/v) has been used. saudijournals.com Another method utilized 2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% as the mobile phase. sciex.com A gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol has also been reported. thermofisher.com

Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often employed to improve the separation of complex mixtures and to sharpen the peaks of late-eluting compounds. thermofisher.comsaudijournals.com For barnidipine analysis, a gradient program can effectively separate the analyte from matrix interferences. thermofisher.com One study utilized a gradient elution with 0.1% Formic acid in Water (A) and 0.1% Formic acid in Methanol (B) at a flow rate of 0.450 mL/minute over a total runtime of 8 minutes. thermofisher.com In contrast, an isocratic elution, where the mobile phase composition remains constant, has also been successfully used with a mobile phase of 2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% at a flow rate of 500 µL/min. sciex.com

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase | Reverse phase C8 | Phenomenex Luna HILIC | Thermo Scientific Syncronis C18 |

| Mobile Phase | Methanol: Water (80:20 v/v) | 2 mM Ammonium Formate (pH 4) in 80% | 0.1% Formic acid in Water and 0.1% Formic acid in Methanol |

| Elution Mode | Gradient | Isocratic | Gradient |

| Flow Rate | 1 mL/min | 500 µL/min | 0.450 mL/min |

| Reference | saudijournals.com | sciex.com | thermofisher.com |

Selection of Stationary and Mobile Phases

Tandem Mass Spectrometry Detection Principles

Tandem mass spectrometry (MS/MS) is the key to achieving the high selectivity and sensitivity required for barnidipine bioanalysis. capes.gov.brnih.gov

Electrospray ionization (ESI) is a widely used soft ionization technique that is particularly suitable for the analysis of polar and thermally labile molecules like barnidipine. sciex.comcapes.gov.brnih.gov In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be directed into the mass spectrometer. Positive electrospray ionization mode is commonly used for barnidipine analysis. sciex.com One method reported an ion spray voltage of 3200 V. sciex.com

The use of a heated electrospray source can further improve ionization efficiency. thermofisher.com For example, one method set the ion source temperature to 600°C. sciex.com The optimization of source parameters, such as gas flows (curtain gas, nebulizer gas, and drying gas), is crucial for maximizing the signal and ensuring robust performance. sciex.comthermofisher.com

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | sciex.com |

| Ion Spray Voltage | 3200 V | sciex.com |

| Ion Source Temperature | 600°C | sciex.com |

| Curtain Gas | 30 | sciex.com |

| Ion Source Gas 1 (GS1) | 60 | sciex.com |

| Drying Gas (GS2) | 60 | sciex.com |

| Scan Type | Multiple Reaction Monitoring (MRM) | sciex.com |

Selected Reaction Monitoring (SRM) Optimization

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive mass spectrometry technique used for quantifying targeted compounds. capes.gov.brnih.gov In the analysis of barnidipine, SRM is optimized to selectively detect the parent drug and its deuterated internal standard, Barnidipine-d5, even in complex biological matrices like human plasma. sciex.comthermofisher.comthermofisher.com

The optimization process involves the fine-tuning of mass spectrometer parameters to achieve the most intense and stable signal for both the analyte and the internal standard. thermofisher.cominnovareacademics.in This includes selecting the optimal precursor-to-product ion transitions. For barnidipine, specific mass transitions are identified that provide the best sensitivity and selectivity. thermofisher.cominnovareacademics.in Similarly, a unique mass transition is chosen for Barnidipine-d5. The deuterium (B1214612) labeling results in a mass shift, allowing the mass spectrometer to distinguish between the analyte and the internal standard, even though they co-elute chromatographically. aptochem.com

A study utilizing a SCIEX QTRAP 6500+ LC-MS/MS system in positive electrospray ionization mode provides an example of optimized SRM parameters. sciex.com The following table summarizes the compound-dependent parameters for both barnidipine and its d5-labeled internal standard.

Table 1: Exemplary Optimized SRM Parameters for Barnidipine and Barnidipine-d5

| Parameter | Barnidipine | Barnidipine-d5 (Internal Standard) |

|---|---|---|

| Q1 Mass (Da) | Value not specified in source | Value not specified in source |

| Q3 Mass (Da) | Value not specified in source | Value not specified in source |

| Dwell Time (ms) | 200 | 200 |

| Declustering Potential (V) | Value not specified in source | Value not specified in source |

| Entrance Potential (V) | Value not specified in source | Value not specified in source |

| Collision Energy (V) | Value not specified in source | Value not specified in source |

| Collision Cell Exit Potential (V) | Value not specified in source | Value not specified in source |

Source: Adapted from Sciex technical note. sciex.com Note: Specific mass values and potentials were not detailed in the provided source but are critical for method replication.

The optimization also extends to ion source parameters, such as ion spray voltage, temperature, and gas flows (curtain gas, nebulizer gas, and drying gas), to ensure efficient ionization and transmission of the ions. sciex.comthermofisher.com The goal is to maximize the signal-to-noise ratio for the LLOQ, ensuring the method's sensitivity. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly reported for barnidipine analysis due to its high sensitivity and applicability to non-volatile compounds, GC-MS can also be utilized, particularly when derivatization is employed to increase volatility. caymanchem.commedkoo.combertin-bioreagent.comcaymanchem.com Barnidipine-d5 (hydrochloride) is intended for use as an internal standard for the quantification of barnidipine by either GC- or LC-MS. caymanchem.commedkoo.combertin-bioreagent.comcaymanchem.com

In GC-MS analysis, the sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. For a compound like barnidipine, which is a relatively large and complex molecule, derivatization may be necessary to improve its thermal stability and volatility for GC analysis. jst.go.jp

The use of Barnidipine-d5 as an internal standard in GC-MS follows the same principles as in LC-MS. caymanchem.commedkoo.combertin-bioreagent.com It co-elutes with the analyte and is differentiated by its mass, allowing for accurate quantification by correcting for any variability during the analytical process, including injection and ionization. caymanchem.com

Stable Isotope Dilution Analysis (SIDA) for Enhanced Quantitative Accuracy

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the use of a stable isotope-labeled internal standard, such as Barnidipine-d5. veeprho.commedchemexpress.commedchemexpress.com This method is considered the gold standard in quantitative mass spectrometry due to its ability to provide high accuracy and precision. aptochem.com The fundamental principle of SIDA is the addition of a known amount of the isotopically labeled standard to the sample at the earliest stage of analysis. aptochem.com

Compensation for Matrix Effects and Ion Suppression

Biological matrices, such as plasma, are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's ion source. kcasbio.com This phenomenon, known as matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. kcasbio.com

Barnidipine-d5, being structurally and chemically almost identical to barnidipine, exhibits the same behavior in the ion source. medchemexpress.comscispace.com Therefore, any ion suppression or enhancement that affects the analyte will also affect the internal standard to the same degree. kcasbio.com By measuring the ratio of the analyte signal to the internal standard signal, the matrix effects are effectively canceled out, leading to more accurate and reliable results. scispace.com The co-elution of the analyte and the internal standard is crucial for this compensation to be effective. aptochem.com

Correction for Sample Preparation Variability

The sample preparation process, which can involve steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, is often a source of variability. sciex.com Losses of the analyte can occur at any of these stages. By adding Barnidipine-d5 to the sample before any processing steps, it experiences the same physical and chemical manipulations as the native barnidipine. sciex.commedchemexpress.com

Comprehensive Bioanalytical Method Validation (BMV)

A comprehensive bioanalytical method validation (BMV) is essential to ensure that a method is reliable and reproducible for its intended purpose. pmda.go.jpeuropa.eu Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for BMV. sciex.compmda.go.jpeuropa.eu The validation process assesses several key parameters, including linearity, calibration range, accuracy, precision, selectivity, and stability. pmda.go.jpeuropa.eu The use of Barnidipine-d5 as an internal standard is integral to meeting the stringent requirements of these validation guidelines. synzeal.comcaymanchem.commedkoo.com

Assessment of Linearity and Calibration Range

Linearity is the ability of the bioanalytical method to produce results that are directly proportional to the concentration of the analyte in the sample. saudijournals.com This is evaluated by analyzing a series of calibration standards prepared at different concentrations. saudijournals.com A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. sciex.com

For the analysis of barnidipine in human plasma, a wide calibration range is often required to cover the expected therapeutic concentrations. sciex.comsciex.com For instance, a highly sensitive LC-MS/MS method for barnidipine has been validated with a calibration range of 5.0 pg/mL to 8000 pg/mL. sciex.com Another study reported a linear range of 0.5 pg/mL to 250.0 pg/mL. thermofisher.com The use of a weighted linear regression, such as 1/x², is common to ensure accuracy across the entire range, especially at the lower end. sciex.com A regression coefficient (r²) of greater than 0.99 is typically required to demonstrate good linearity. sciex.com

The following table presents data from a linearity study for a barnidipine assay in human plasma.

Table 2: Linearity Data for Barnidipine in Human Plasma | Nominal Concentration (pg/mL) | Back-calculated Concentration (pg/mL) | Accuracy (%) | | :--- | :--- | :--- | | 5.0 | Data not available | Data not available | | Multiple levels up to 8005.88 | Data not available | Data not available | | Linearity Range | 5.0 pg/mL - 8005.88 pg/mL | | Regression Model | Weighted (1/x²) | | Correlation Coefficient (r) | > 0.99 | Source: Adapted from Sciex and Thermo Fisher Scientific technical notes. sciex.comsciex.com

Evaluation of Analytical Precision and Accuracy

The precision of a bioanalytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy, on the other hand, denotes the closeness of the mean test results obtained by the method to the true value. The use of Barnidipine-d5 (hydrochloride) as an internal standard significantly contributes to achieving high precision and accuracy in the quantification of Barnidipine in biological samples like human plasma. sciex.comveeprho.com

In a highly sensitive LC-MS/MS method developed for the quantification of Barnidipine in human plasma, the precision and accuracy were evaluated at different quality control (QC) levels. The coefficient of variation (%CV) for precision was required to be within ±20% at the lower limit of quantification (LLOQ) and ±15% at other QC levels. sciex.com A study demonstrated that a developed method for Barnidipine hydrochloride (HCl) analysis exhibited excellent precision, with the relative standard deviation (RSD) for method precision being below 10%. researchgate.net Another validation study for a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Barnidipine HCl also reported findings that met the acceptance criteria for precision and accuracy. saudijournals.com

The following table summarizes typical acceptance criteria for precision and accuracy in bioanalytical method validation:

| Quality Control Level | Acceptance Criteria for Precision (%CV) |

| Lower Limit of Quantification (LLOQ) | ≤ 20% |

| Low, Medium, High QC (LQC, MQC, HQC) | ≤ 15% |

This table presents generally accepted criteria for bioanalytical method validation.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be reliably and reproducibly quantified with acceptable accuracy and precision. nih.gov For bioanalytical methods, a low LOQ is often essential, especially for drugs like Barnidipine that are present in very low concentrations in plasma. sciex.com

A highly selective and sensitive LC-MS/MS method utilizing Barnidipine-d5 as an internal standard achieved a lower limit of quantification (LLOQ) of 5 pg/mL for Barnidipine in human plasma and a limit of detection (LOD) of 0.1 pg/mL in a neat solution. sciex.com Another RP-HPLC method for the estimation of Barnidipine HCl determined the LOD and LOQ to be 0.231 µg/mL and 0.701 µg/mL, respectively. saudijournals.com The determination of these limits is crucial for defining the range of reliable measurement for the analytical method.

The table below shows examples of LOD and LOQ values for Barnidipine from different analytical methods:

| Analytical Method | Matrix | LOD | LLOQ |

| LC-MS/MS | Human Plasma | - | 5 pg/mL |

| LC-MS/MS | Neat Solution | 0.1 pg/mL | - |

| RP-HPLC | Bulk Drug | 0.231 µg/mL | 0.701 µg/mL |

Data compiled from published research findings. sciex.comsaudijournals.com

Recovery Studies in Biological Matrices

Recovery studies are performed to evaluate the efficiency of the extraction procedure of an analytical method. The recovery of an analyte is the percentage of the true concentration of an analyte that is measured after extraction from a biological matrix. Consistent and reproducible recovery is essential for the accuracy of the bioanalytical method.

In the development of an LC-MS/MS method for Barnidipine in human plasma, recovery was assessed at low, medium, and high QC concentrations. The results indicated a recovery of more than 80%, which is generally considered acceptable for bioanalytical methods. sciex.com Another study on the determination of Barnidipine in human serum using HPLC reported a recovery of 104% for serum spiked with 10 ng/ml of Barnidipine HCl. nih.gov The use of an internal standard like Barnidipine-d5 helps to correct for variability in extraction recovery.

The following table provides an example of recovery data for Barnidipine:

| QC Level | Mean Recovery (%) |

| Low QC (LQC) | > 80% |

| Medium QC (MQC) | > 80% |

| High QC (HQC) | > 80% |

This data is based on a study that demonstrated high recovery for Barnidipine from human plasma. sciex.com

Robustness and Ruggedness Testing of Bioanalytical Methods

Robustness and ruggedness are measures of a method's capacity to remain unaffected by small, deliberate variations in method parameters and its reproducibility under a variety of normal test conditions, respectively. researchgate.netnih.gov These tests are crucial for ensuring that a bioanalytical method is reliable for routine use. researchgate.net

Stability of Analyte and Internal Standard in Processed Samples

The stability of the analyte and the internal standard in processed samples is a critical parameter in bioanalytical method validation. It ensures that the concentration of the analyte does not change from the time of sample processing to the time of analysis. Barnidipine is known to be sensitive to light and prone to hydrolysis, which can lead to its degradation. veeprho.comresearchgate.net Therefore, proper storage and handling of processed samples are essential.

Barnidipine-d5 (hydrochloride) is supplied as a solid and is known to be stable for at least four years when stored at -20°C. caymanchem.comcaymanchem.com Stock solutions of Barnidipine-d5 (hydrochloride) can be prepared in solvents like methanol or DMSO. caymanchem.com Stability assessments typically involve analyzing the concentration of the analyte and internal standard in processed samples that have been stored under various conditions (e.g., at room temperature or refrigerated) for different durations. For instance, in one study, both sample and standard solutions of a drug were found to be stable for up to 24 hours at both benchtop and refrigerator conditions. researchgate.net

Applications of Barnidipine D5 Hydrochloride in Preclinical Pharmacokinetic and Metabolic Investigations

Elucidation of Drug Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways

The study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to preclinical development. Accurate quantification of the drug in biological samples (e.g., plasma, tissues) is essential for constructing a pharmacokinetic profile. Barnidipine-d5 (hydrochloride) is ideally suited for this purpose as an internal standard in LC-MS/MS-based bioanalytical methods. bertin-bioreagent.comveeprho.com

When analyzing biological samples, variations can arise from sample preparation, extraction efficiency, and instrument response. sciex.com By adding a known amount of Barnidipine-d5 to each sample, these variations can be normalized. Since Barnidipine-d5 has nearly identical physicochemical properties to the non-labeled barnidipine (B1667753), it behaves similarly during extraction and chromatographic separation. veeprho.com However, due to its higher mass, the mass spectrometer can distinguish it from the parent drug. biomol.com

The process involves:

Sample Spiking: A precise amount of Barnidipine-d5 (the internal standard) is added to plasma or tissue homogenate samples containing the unknown quantity of barnidipine (the analyte). sciex.com

Extraction: The analyte and internal standard are co-extracted from the biological matrix. sciex.com

LC-MS/MS Analysis: The extracted sample is injected into the LC-MS/MS system. The ratio of the analyte's response to the internal standard's response is measured. sciex.com

Quantification: This response ratio is compared to a calibration curve, created by analyzing samples with known concentrations of barnidipine and a constant concentration of Barnidipine-d5, to determine the exact concentration of barnidipine in the original sample. sciex.com

This methodology allows researchers to generate the reliable concentration-time data needed to understand the ADME properties of barnidipine, such as its rate of absorption, volume of distribution, metabolic pathways, and excretion rate. jst.go.jp

In Vitro Metabolic Stability Studies of Parent Compounds

In vitro metabolic stability assays are crucial early-stage screens in drug discovery to predict a drug's metabolic fate in vivo. srce.hrspringernature.com These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes. nuvisan.com Barnidipine-d5 (hydrochloride) serves as the internal standard for the accurate quantification of the remaining parent barnidipine in these systems over time. biomol.combertin-bioreagent.com

Application in Liver Microsomal Systems

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. srce.hr They are widely used to assess CYP-mediated metabolism. srce.hr In a typical assay, barnidipine is incubated with liver microsomes (from humans or preclinical species like rats) and cofactors like NADPH. srce.hr At various time points, aliquots are taken, and the metabolic reaction is stopped. Barnidipine-d5 is added as an internal standard before LC-MS/MS analysis to quantify the amount of barnidipine remaining. sciex.com This data is used to calculate key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint), which help predict the hepatic extraction ratio. srce.hrnuvisan.com Studies have identified that barnidipine is converted into three primary metabolites in human liver microsomes, a process primarily mediated by the CYP3A enzyme family. nih.gov

Application in Hepatocyte Systems

Hepatocytes (liver cells) provide a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes, as well as transporter proteins. nuvisan.commdpi.com Cryopreserved hepatocytes are considered a gold standard for predicting human hepatic clearance. srce.hr Similar to microsomal assays, barnidipine is incubated with a suspension of hepatocytes. nuvisan.com Barnidipine-d5 is used as the internal standard to ensure accurate LC-MS/MS quantification of the parent drug over time. bertin-bioreagent.com This allows for a more complete picture of hepatic metabolism and clearance, helping to refine predictions of a drug's in vivo pharmacokinetic behavior. nuvisan.com

Preclinical Pharmacokinetic Profiling in Animal Models

Before a drug can be tested in humans, its pharmacokinetic profile must be characterized in animal models (e.g., rats, dogs). arvojournals.org These studies are vital for understanding how the drug is absorbed, distributed, metabolized, and eliminated in vivo. Barnidipine-d5 (hydrochloride) is essential for the bioanalytical component of these studies. biomol.combertin-bioreagent.com

In a typical preclinical pharmacokinetic study, barnidipine is administered to animals (e.g., rats, dogs), and blood samples are collected at various time points. nih.gov Barnidipine-d5 is added as an internal standard to the resulting plasma samples to enable precise quantification of barnidipine concentrations via LC-MS/MS. sciex.com The resulting concentration-time data allows for the calculation of key pharmacokinetic parameters.

Table 1: Example Pharmacokinetic Parameters of Barnidipine in Preclinical Species

| Parameter | Rat | Dog | Description |

|---|---|---|---|

| Terminal Half-life (t½) | 0.6 h | 4.1 h | Time required for the plasma concentration to decrease by half after intravenous dosing. nih.gov |

| Time to Peak Concentration (Tmax) | 0.3-0.4 h | 0.3-0.4 h | Time to reach the maximum plasma concentration after oral dosing. nih.gov |

| Blood Clearance | 5.2 L/h/kg | 3.3 L/h/kg | The volume of blood cleared of the drug per unit time, comparable to hepatic blood flow. nih.gov |

| Absolute Bioavailability | 11-18% | 6-9% | The fraction of an orally administered dose that reaches systemic circulation, indicating significant first-pass metabolism. nih.gov |

This table presents historical data for the parent compound, barnidipine, obtained from studies that would typically rely on a deuterated internal standard like Barnidipine-d5 for accurate quantification.

Investigation of Cytochrome P450-Mediated Metabolism via Isotopic Tracers

While primarily used as an internal standard, the deuterium (B1214612) labeling in Barnidipine-d5 can also serve as a tracer to investigate metabolic pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect" where enzymatic reactions that involve breaking this bond occur more slowly. plos.org

By strategically placing deuterium atoms on the barnidipine molecule, researchers can probe which sites are most susceptible to CYP-mediated oxidation. If metabolism at a deuterated site is significantly slowed compared to the non-labeled compound, it confirms that this position is a key metabolic "hotspot." This information is crucial for understanding how the drug is broken down and can guide the design of new drug analogs with improved metabolic stability. plos.org Studies have shown that the metabolism of barnidipine is primarily catalyzed by CYP3A enzymes in human liver microsomes. nih.gov Further investigation using isotopically labeled tracers can help delineate the specific contributions of different CYP isoforms to its metabolic profile.

Mechanistic Studies of Drug-Drug Interactions (Non-Clinical Focus)

Drug-drug interactions (DDIs) often occur when one drug inhibits or induces the activity of metabolizing enzymes, such as cytochrome P450s, thereby altering the pharmacokinetics of a co-administered drug. researchgate.net Preclinical in vitro models are used to assess this risk. For instance, barnidipine has been shown to be a competitive inhibitor of CYP2J2 activity. nih.gov

In these non-clinical studies, Barnidipine-d5 (hydrochloride) can be used to accurately quantify the concentration of the parent compound, barnidipine, when it is incubated with human liver microsomes in the presence of other drugs. By using Barnidipine-d5 as an internal standard, researchers can reliably measure any changes in the rate of barnidipine metabolism, providing a clear indication of whether a co-incubated drug acts as an inhibitor or inducer of its metabolic pathway. biomol.combertin-bioreagent.com This helps in predicting potential DDIs long before clinical trials. researchgate.net

Role of Barnidipine D5 Hydrochloride As a Pharmaceutical Reference Standard

Contribution to Quality Control (QC) Processes in Pharmaceutical Manufacturing

In the stringent environment of pharmaceutical manufacturing, quality control is paramount to ensure that every batch of a drug product meets the required specifications for identity, strength, quality, and purity. Barnidipine-d5 (hydrochloride) serves as an indispensable tool in these QC processes. axios-research.com

Its primary function is as an internal standard in quantitative analytical techniques, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). bertin-bioreagent.combiomol.commedkoo.comcaymanchem.com When analyzing samples of the active pharmaceutical ingredient (API) or the final drug product, a known amount of Barnidipine-d5 (hydrochloride) is added. Because it is chemically almost identical to barnidipine (B1667753), it behaves similarly during sample preparation and analysis. However, due to the presence of deuterium (B1214612) atoms, it has a different molecular weight, allowing it to be distinguished from the non-labeled barnidipine by the mass spectrometer.

By comparing the detector response of the analyte (barnidipine) to that of the internal standard (Barnidipine-d5), analysts can accurately quantify the amount of barnidipine in the sample. This method corrects for potential variations in sample handling, injection volume, and instrument response, thereby significantly improving the precision and accuracy of the measurement. This ensures that each batch of barnidipine medication contains the correct dosage, a critical factor for patient safety and drug efficacy.

Essential Tool for Analytical Method Development and Validation in Drug Development

The development of new drugs is a long and complex process that relies on robust analytical methods to measure the drug's concentration in various matrices, from the drug substance itself to biological fluids in clinical trials. Barnidipine-d5 (hydrochloride) is a vital component in the development and validation of these analytical methods. axios-research.comsynzeal.com

During method development, Barnidipine-d5 (hydrochloride) helps in optimizing the parameters of the analytical instrument to achieve the desired sensitivity, specificity, and reproducibility for quantifying barnidipine. sciex.com Its predictable behavior allows researchers to fine-tune the separation and detection conditions.

Once a method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. Method validation is a regulatory requirement and involves assessing various parameters, including accuracy, precision, linearity, and specificity. The use of a stable isotope-labeled internal standard like Barnidipine-d5 (hydrochloride) is considered the gold standard for such validations, especially for LC-MS methods. scispace.com It helps to mitigate the "matrix effect," where other components in the sample can interfere with the ionization of the analyte, leading to inaccurate results. By compensating for these effects, Barnidipine-d5 (hydrochloride) ensures that the analytical method is reliable and provides accurate data, which is crucial for making informed decisions throughout the drug development process. thermofisher.com

A highly sensitive and reproducible bioanalytical method was developed for the detection of Barnidipine in human plasma with a lower limit of quantification of 5 pg/mL, using Barnidipine-d5 as an internal standard. sciex.com

Table 1: Chemical Properties of Barnidipine-d5 (hydrochloride)

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₂₄D₅N₃O₆ · HCl |

| Molecular Weight | 533.0 g/mol |

| Purity | >99% deuterated forms (d1-d5) |

| Appearance | A solid |

| Solubility | Soluble in DMSO and Methanol (B129727) |

Data sourced from multiple chemical suppliers. biomol.com

Development of Certified Reference Materials for Regulatory Compliance

Certified Reference Materials (CRMs) are "gold standard" materials that are highly characterized and have a specified property, such as purity, that is known with a high degree of certainty. They are used to calibrate analytical instruments and to validate analytical methods to ensure the traceability of measurement results. While Barnidipine-d5 (hydrochloride) is widely available as a reference standard, its use is a key step in the broader process of ensuring regulatory compliance through traceable measurements. axios-research.comsynzeal.com

The availability of high-purity Barnidipine-d5 (hydrochloride) allows laboratories to prepare their own internal quality control samples and to participate in proficiency testing schemes. These activities are essential for demonstrating ongoing competence to regulatory authorities. The use of a well-characterized internal standard like Barnidipine-d5 (hydrochloride) ensures that the analytical results generated by a pharmaceutical company are accurate and can be reliably compared to those from other laboratories, including regulatory agencies. This traceability is a cornerstone of modern pharmaceutical quality systems and is essential for gaining and maintaining marketing authorization for a drug product. geneesmiddeleninformatiebank.nl

Application in Impurity Profiling and Degradation Product Identification

During the synthesis and storage of a drug substance, impurities can form. These can be related to the manufacturing process or can be degradation products that form over time. Regulatory agencies require that these impurities be identified, quantified, and controlled to ensure the safety and stability of the drug product. Barnidipine-d5 (hydrochloride) plays a role in the analytical work associated with impurity profiling and stability testing of barnidipine. axios-research.comsynzeal.com

In these studies, analytical methods are used to separate and detect potential impurities. One of the known degradation products of barnidipine is its pyridine (B92270) derivative, which is formed through the oxidation of the dihydropyridine (B1217469) ring. veeprho.com By using Barnidipine-d5 (hydrochloride) as an internal standard, the concentration of the parent drug, barnidipine, can be accurately monitored over time under various stress conditions (e.g., heat, light, humidity). A decrease in the concentration of barnidipine can be correlated with the appearance and increase of degradation products.

Furthermore, in advanced analytical techniques like LC-MS/MS, the fragmentation pattern of Barnidipine-d5 (hydrochloride) can be compared to that of potential impurities to aid in their structural elucidation. This is particularly useful for identifying unknown degradation products. The accurate quantification of these impurities is critical for setting appropriate specifications for the drug substance and drug product, ensuring that they remain within safe and acceptable limits throughout their shelf life.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Barnidipine |

| Barnidipine hydrochloride |

| Barnidipine-d4 |

| Barnidipine-d5 |

| Barnidipine-d5 (hydrochloride) |

| Dehydro Barnidipine |

| N-Nitroso Barnidipine |

| Barnidipine Pyridine Derivative |

| Barnidipine (R,S) diastereisomer |

Emerging Research and Methodological Advancements in Deuterated Compound Analysis

Innovations in Isotope Labeling Technologies for Pharmaceutical Research

Isotope labeling is a transformative technique that involves replacing specific atoms in a molecule with their isotopic counterparts to trace and analyze molecular processes. adesisinc.com In pharmaceutical research, this method provides unparalleled insights into a drug's journey through biological systems. musechem.com

Recent advancements have moved beyond simple substitution to more sophisticated and efficient labeling strategies. Innovations include:

Late-Stage Functionalization (LSF): Historically, isotopic labels were incorporated early in the synthesis of a drug molecule. LSF techniques, however, allow for the introduction of isotopes like deuterium (B1214612) into complex molecules at a later stage. This approach is more efficient and versatile, accelerating the drug development process. musechem.com

Combinatorial and Selective Labeling: Instead of uniform labeling, researchers can now selectively label specific amino acids or other molecular components. nih.gov This is particularly useful in complex systems for signal assignment in Nuclear Magnetic Resonance (NMR) spectroscopy and for studying protein-ligand interactions. nih.govclearsynth.com

Flow Chemistry Integration: The use of flow chemistry has significantly improved the safety, scalability, and efficiency of isotope synthesis. adesisinc.com This continuous-flow process allows for better control over reaction conditions, which is crucial for handling the specialized reagents involved in deuteration. adesisinc.com

Metabolic Labeling: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve introducing isotopic labels at the cellular level during growth. nih.gov Pulsed SILAC (pSILAC) applications allow for the temporal analysis of protein synthesis and degradation, offering a dynamic view of the proteome. nih.govrsc.org

These evolving technologies enhance the creation of compounds like Barnidipine-d5 and expand the toolkit available for detailed pharmaceutical investigation. musechem.comclearsynth.com

Expanding Utility of Stable Isotope Internal Standards in Quantitative Metabolomics

Quantitative metabolomics, the large-scale study of small molecules in biological systems, is crucial for discovering clinical biomarkers and understanding disease. thermofisher.com The accuracy of this discipline heavily relies on the use of stable isotope-labeled internal standards (IS). thermofisher.comckisotopes.com Barnidipine-d5 (hydrochloride) is designed for this exact purpose: to serve as an IS for the precise quantification of barnidipine (B1667753) in biological samples like plasma or urine. veeprho.combertin-bioreagent.combiomol.com

An ideal stable isotope-labeled IS, such as Barnidipine-d5, has chemical and physical properties nearly identical to the analyte (the non-deuterated drug). acanthusresearch.com This similarity ensures that it behaves the same way during sample preparation, extraction, and analysis. aptochem.com The key benefits include:

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of an analyte in a mass spectrometer, either suppressing or enhancing the signal. A co-eluting deuterated IS experiences the same matrix effects, allowing for accurate normalization of the data. thermofisher.comscispace.com

Compensation for Sample Loss: During the multi-step process of sample extraction and preparation, some of the analyte can be lost. Since the IS is added at the beginning, it is lost at the same rate, enabling precise correction for this variability. musechem.comresearchgate.net

Improved Accuracy and Precision: By accounting for variations in extraction recovery, injection volume, and instrument response, stable isotope-labeled standards significantly improve the accuracy, precision, and robustness of bioanalytical methods. aptochem.comscispace.commusechem.com This is especially critical in regulated clinical studies where high data quality is paramount. kcasbio.com

The use of deuterated standards like Barnidipine-d5 in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard in bioanalysis. scispace.comkcasbio.com

Table 1: Key Characteristics for an Ideal Stable Isotope Labeled Internal Standard

| Characteristic | Description | Rationale in Bioanalysis |

| Co-elution | The internal standard should have the same chromatographic retention time as the analyte. aptochem.com | Ensures both compounds experience identical matrix effects and instrument conditions at the point of detection. kcasbio.com |

| Sufficient Mass Increase | The mass difference between the analyte and the standard must be large enough to avoid spectral overlap from natural isotopes. acanthusresearch.comaptochem.com | Prevents the signal from the analyte interfering with the signal from the standard, ensuring clear and distinct quantification. researchgate.net |

| Isotopic Purity | The internal standard should be free of any unlabeled analyte. acanthusresearch.com | Avoids artificial inflation of the analyte's measured concentration, which would compromise accuracy. |

| Label Stability | Deuterium atoms must be placed on non-exchangeable positions within the molecule to prevent their loss. acanthusresearch.com | Ensures the mass difference is maintained throughout the analytical process, preserving the standard's integrity. kcasbio.com |

Development of Novel Analytical Platforms for High-Throughput Bioanalysis

The demand for faster analysis in drug discovery and clinical trials has spurred the development of novel analytical platforms designed for high-throughput bioanalysis. These platforms aim to increase speed without sacrificing sensitivity or accuracy.

Key developments include:

Advanced LC-MS Systems: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled with the latest generation of triple quadrupole or high-resolution mass spectrometers (like Orbitrap and Q-ToF) form the backbone of high-throughput labs. wuxiapptec.comrjraap.com These systems offer rapid separation and highly sensitive detection, enabling the simultaneous quantification of multiple analytes. rjraap.com

Automated Sample Preparation: To keep pace with fast analytical instruments, sample preparation has become increasingly automated. wuxiapptec.com Robotic liquid handlers and automated workstations can perform tasks like protein precipitation, liquid-liquid extraction, and solid-phase extraction, reducing manual error and increasing throughput. wuxiapptec.com

Direct-to-MS Technologies: Some new platforms are designed to minimize or eliminate the need for chromatographic separation, which is often the bottleneck in analysis time. nih.govnih.gov Technologies like the SampleStream platform allow for the direct and rapid coupling of samples to an electrospray ionization mass spectrometer, with analysis times as fast as 15-30 seconds per sample. nih.govacs.org

Specialized Ionization Sources: Innovations in ionization sources, such as the microflow-nanospray electrospray ionization (MnESI) product line, enhance sensitivity and robustness for analyzing small-volume biological samples, which is critical in fields like biopharmaceutical research.

These platforms are essential for rapidly analyzing large batches of samples in pharmacokinetic studies of drugs like barnidipine, where a deuterated internal standard like Barnidipine-d5 ensures the data remains reliable and accurate even at high speeds. acs.orgtandfonline.comresearchgate.net

Strategic Integration of Deuterated Analogs in Advanced Mechanistic Toxicology Studies (Non-Clinical)

Beyond their use as analytical standards, deuterated compounds are strategically employed in non-clinical toxicology studies to investigate the mechanisms of drug-induced toxicity. acs.org The replacement of hydrogen with deuterium can alter a drug's metabolic profile due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond slows down metabolic reactions that involve breaking this bond. juniperpublishers.comnih.gov

This principle is used to:

Identify Toxic Metabolites: If deuterating a specific site on a drug molecule reduces its toxicity, it provides strong evidence that the metabolite formed at that site is responsible for the adverse effect. This "metabolic shunting" can redirect metabolism away from the pathway that produces a reactive or toxic metabolite. juniperpublishers.comresearchgate.net

Improve Safety Profiles: By selectively slowing down metabolism at certain positions, deuteration can decrease the formation of undesirable metabolites, potentially leading to a safer drug. researchgate.netnih.gov For example, deuteration has been used to reduce the mechanism-based inhibition of key metabolic enzymes like CYP2D6 by the drug paroxetine. bioscientia.de

Understand Metabolic Pathways: Deuterated analogs are invaluable tools for elucidating complex metabolic pathways. acs.org By tracking the fate of the labeled compound, researchers can identify major and minor metabolites and understand how a drug is processed in the body. nih.govtandfonline.comdrugbank.com This is crucial for predicting potential drug-drug interactions and understanding inter-species differences in toxicity. acs.org

While Barnidipine-d5 is primarily an analytical tool, the principles underlying its creation are central to the field of "deuterium-switching," where non-deuterated drugs are redesigned with deuterium to create new chemical entities with potentially improved pharmacokinetic and toxicological properties. researchgate.netnih.govcdnsciencepub.com This approach represents a significant advancement in medicinal chemistry, aiming to produce more effective and safer medicines. nih.govnih.gov

Q & A

Q. What is the significance of deuterium labeling in Barnidipine-d5 hydrochloride for pharmacological research?

Deuterium labeling enables precise tracking of Barnidipine-d5 in pharmacokinetic and metabolic studies by reducing metabolic interference via the kinetic isotope effect. Researchers should use stable isotope-labeled analogs (like Barnidipine-d5) in mass spectrometry-based assays to distinguish endogenous compounds from administered drugs. Ensure isotopic purity (>98%) is verified using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to avoid data misinterpretation .

Q. What safety protocols are recommended for handling Barnidipine-d5 hydrochloride in laboratory settings?

Follow OSHA and NIH guidelines for handling deuterated compounds:

- Use chemical fume hoods for weighing and preparation to minimize inhalation risks.

- Wear nitrile gloves, anti-static lab coats, and safety goggles compliant with EN 166/EU standards.

- Store the compound in airtight containers at 2–8°C, away from oxidizers and moisture. Training documentation for all personnel, including spill management and emergency procedures, is mandatory .

Q. Which analytical methods are validated for quantifying Barnidipine-d5 hydrochloride in biological matrices?

Reverse-phase HPLC with UV detection (λ = 240–260 nm) and LC-MS/MS are validated for quantification. For example:

- HPLC : C18 column, mobile phase = methanol:water (70:30 v/v), flow rate = 1.0 mL/min.

- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 492 → 152 for Barnidipine-d5). Validate methods per ICH Q2(R1) guidelines, including linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>85%) .

Advanced Research Questions

Q. How should researchers design studies to assess the tissue distribution of Barnidipine-d5 hydrochloride while minimizing isotopic exchange effects?

- Use isotope dilution assays with deuterated internal standards to correct for matrix effects.

- Conduct stability tests in biological fluids (plasma, liver homogenates) at 37°C for 24 hours to confirm isotopic integrity.

- Apply compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects modeling) to account for tissue-specific binding and clearance rates. Report detailed methodologies per NIH preclinical guidelines to ensure reproducibility .

Q. How can discrepancies in Barnidipine-d5 hydrochloride’s pharmacokinetic data between in vitro and in vivo models be resolved?

- Address confounding factors : Protein binding differences (use equilibrium dialysis for in vitro binding assays) and hepatic first-pass metabolism (compare portal vs. systemic plasma concentrations).

- Validate in vitro-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling.

- Replicate studies across species (rodent vs. non-rodent) and report interspecies scaling factors .

Q. What strategies optimize Barnidipine-d5 hydrochloride’s stability in experimental solutions under varying physiological conditions?

- pH optimization : Prepare solutions in phosphate buffer (pH 6.8–7.4) to prevent hydrolysis.

- Temperature control : Use pre-cooled solvents during preparation and store samples at –80°C if not analyzed immediately.

- Light protection : Wrap vials in aluminum foil to avoid photodegradation, as Barnidipine derivatives are light-sensitive .

Q. What statistical approaches are appropriate for analyzing concentration-response relationships in Barnidipine-d5 hydrochloride studies?

- Fit data to logistic dose-response curves using nonlinear regression (e.g., GraphPad Prism).

- Calculate EC50 values with 95% confidence intervals and apply ANOVA for multi-group comparisons.

- Report effect sizes (Cohen’s d) and power analysis (α = 0.05, β = 0.2) to justify sample sizes .

Q. How do the binding kinetics of Barnidipine-d5 hydrochloride compare to its non-deuterated form in voltage-gated calcium channels?

- Use surface plasmon resonance (SPR) or patch-clamp electrophysiology to measure association/dissociation rates (kon/koff).

- Compare dissociation constants (Kd) between Barnidipine and Barnidipine-d5 to assess isotopic effects.

- Include positive controls (e.g., nifedipine) and negative controls (vehicle-only) to validate assay specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.